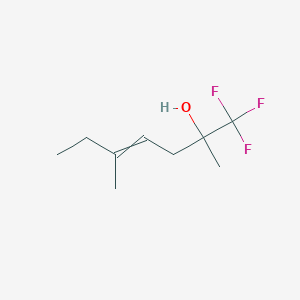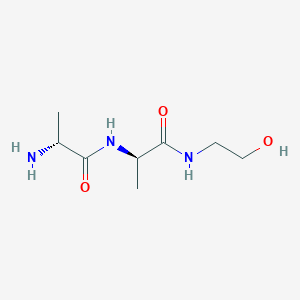
1,3-Dimethoxy-5-(4-methylphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-5-(4-methylphenoxy)benzene is an organic compound with the molecular formula C15H16O3 It is a derivative of benzene, featuring methoxy groups at the 1 and 3 positions and a 4-methylphenoxy group at the 5 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-(4-methylphenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1,3-dimethoxybenzene with 4-methylphenol in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), under controlled temperature conditions . The reaction proceeds through the formation of a sigma complex, followed by deprotonation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-5-(4-methylphenoxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones under specific conditions.
Reduction: The aromatic ring can be reduced to form cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated or hydroxylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-5-(4-methylphenoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-5-(4-methylphenoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. Additionally, the compound’s aromatic structure allows it to engage in π-π stacking interactions with other aromatic molecules, influencing various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethoxybenzene: Lacks the 4-methylphenoxy group, making it less complex.
1,4-Dimethoxybenzene: Has methoxy groups at different positions, leading to different reactivity.
4-Methylphenol: Contains only the phenol group without the methoxy substitutions.
Uniqueness
1,3-Dimethoxy-5-(4-methylphenoxy)benzene is unique due to the presence of both methoxy and phenoxy groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
61343-97-3 |
|---|---|
Molekularformel |
C15H16O3 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
1,3-dimethoxy-5-(4-methylphenoxy)benzene |
InChI |
InChI=1S/C15H16O3/c1-11-4-6-12(7-5-11)18-15-9-13(16-2)8-14(10-15)17-3/h4-10H,1-3H3 |
InChI-Schlüssel |
QUDFWWOVZIZDMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


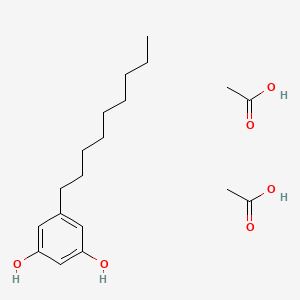
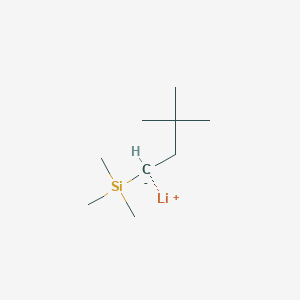
![{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}methanol](/img/structure/B14588783.png)
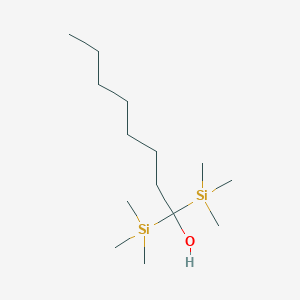

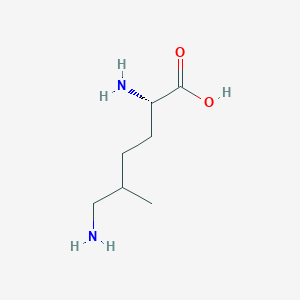
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methylphenyl)amino]-](/img/structure/B14588800.png)
![5-[Methyl(propyl)amino]thianthren-5-ium iodide](/img/structure/B14588816.png)
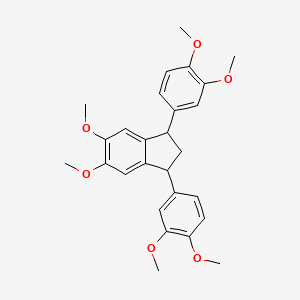
![3-Chloro-4-(1-chloroethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B14588831.png)
![Benzenesulfonamide, N-[2-(benzoyloxy)ethyl]-N-(2-methylphenyl)-](/img/structure/B14588838.png)
